2,4-Dichloro-6-methylbenzenesulfonyl chloride
Description
Properties
IUPAC Name |
2,4-dichloro-6-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c1-4-2-5(8)3-6(9)7(4)13(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMUXGRPLOUXAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384240 | |
| Record name | 2,4-dichloro-6-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-26-9 | |
| Record name | 2,4-Dichloro-6-methylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dichloro-6-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-methylbenzenesulfonyl chloride typically involves the chlorination of 2,4-dichloro-6-methylbenzenesulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dichloro-6-methylbenzenesulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfinyl chloride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases such as sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
2,4-Dichloro-6-methylbenzenesulfonic acid: Formed from hydrolysis.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Synthesis
- Intermediate for Drug Development : This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. For example, it has been used to create sulfonamide derivatives that exhibit significant biological activity against cancer cells and other diseases .
- Anticancer Agents : Recent studies have highlighted its potential in developing new anticancer agents by modifying its structure to enhance efficacy against specific cancer cell lines .
2. Agrochemical Production
- Herbicides and Pesticides : The compound is also employed in the formulation of agrochemicals, including herbicides and pesticides. Its ability to form stable intermediates allows for the design of effective agricultural chemicals that target specific pests or weeds .
3. Biological Research
- Enzyme Inhibition Studies : Research has demonstrated that derivatives of 2,4-Dichloro-6-methylbenzenesulfonyl chloride can inhibit enzymes such as α-glucosidase and acetylcholinesterase, making them candidates for therapeutic applications in diabetes and Alzheimer's disease .
Case Studies
Industrial Applications
1. Dyes and Pigments
- The compound is utilized in producing dyes and pigments due to its reactive sulfonyl group, which can form stable bonds with various substrates.
2. Chemical Intermediates
- It acts as a precursor for synthesizing other chemical compounds used across different industries, including electronics and materials science.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonyl derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
Substituent Analysis
Reactivity Trends
- Electron-withdrawing groups (Cl, F): Enhance the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles. For example, trifluorobenzenesulfonyl chlorides exhibit higher reactivity than chloro- or methyl-substituted analogs due to fluorine’s strong inductive effect .
- Electron-donating groups (CH₃, OCH₃): Reduce reactivity by destabilizing the transition state during nucleophilic substitution. Methoxy groups also introduce steric and electronic directing effects .
- Steric hindrance: Methyl or ethyl groups at ortho positions (e.g., 6-CH₃ in this compound) can slow reactions by blocking access to the sulfonyl chloride site .
Reaction Yields and Conditions
Biological Activity
2,4-Dichloro-6-methylbenzenesulfonyl chloride is an important compound in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and enzyme inhibition properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of sulfonyl chlorides. Its structure can be represented as follows:
This compound features a sulfonyl group () attached to a chlorinated aromatic ring, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer effects. For instance, a study involving chalcone derivatives containing this sulfonamide moiety showed notable cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma) cells. The IC50 values ranged from 0.89 to 9.63 µg/mL , indicating potent activity against these cell lines .
The anticancer mechanism involves:
- Cell Cycle Arrest : Compounds induced cell cycle arrest in the subG0 phase, indicating apoptosis.
- Mitochondrial Depolarization : The compounds triggered mitochondrial membrane depolarization.
- Caspase Activation : Activation of caspases-8 and -9 was observed, which are critical for the apoptotic pathway .
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have also been explored. A series of synthesized hydrazones based on this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 7.81 to 15.62 µg/mL , demonstrating their potential as antimicrobial agents .
Enzyme Inhibition
The sulfonamide moiety in this compound is known to inhibit various enzymes through electrostatic interactions with protein residues at the active site. Key enzymes inhibited include:
- Tyrosinase
- α-glucosidase
- Acetylcholinesterase
These interactions contribute to the compound's broad spectrum of biological activities .
Study 1: Anticancer Effects
A detailed investigation into the anticancer effects of a derivative containing this compound revealed that at a concentration of 10 µg/mL , late apoptotic and dead cell percentages increased significantly:
- Late apoptotic cells: 49.90% ± 2.07%
- Dead cells: 22.16% ± 2.04%
This study highlighted the compound's potential in cancer treatment through targeted apoptosis .
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial activity, various derivatives were tested against standard bacterial strains. The most effective derivative showed an MIC of 7.81 µg/mL , suggesting strong potential for further development as an antimicrobial agent .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2,4-Dichloro-6-methylbenzenesulfonyl chloride, and how can the purity of the product be optimized?
- Methodological Answer : The synthesis typically involves sulfonation and chlorination of a methyl-substituted benzene precursor. A representative procedure involves reacting 2,4-dichloro-6-methylbenzenesulfonic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Purity optimization includes:
- Recrystallization : Use non-polar solvents (e.g., hexane) to remove unreacted starting materials.
- TLC Monitoring : Employ hexane:ethyl acetate (6:1) to track reaction progress and confirm product homogeneity .
- Analytical Validation : Confirm purity via ¹H NMR (e.g., δ 2.71 ppm for methyl group, δ 7.21–7.40 ppm for aromatic protons) and mass spectrometry (e.g., m/z 240 [M-56]+ fragment) .
Q. What are the recommended storage conditions and handling precautions for this compound?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight, moisture-resistant containers to prevent hydrolysis. Desiccants like silica gel should be included .
- Handling : Use impervious gloves (e.g., nitrile), sealed goggles, and fume hoods to avoid inhalation or skin contact. Ventilation is critical due to its strong odor and irritancy .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Identifies methyl (δ ~2.7 ppm) and aromatic protons (δ ~7.2–7.4 ppm). Splitting patterns confirm substitution .
- Mass Spectrometry (MS) : Detects molecular ion clusters (e.g., m/z 240 [M-56]+) and fragmentation pathways .
- Elemental Analysis : Validates C, H, N, and S content (e.g., C: 44.60%, H: 5.10%, N: 4.73%) .
Advanced Research Questions
Q. How can reaction conditions be optimized for sulfonylation of amines using this compound?
- Methodological Answer :
- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to minimize side reactions.
- Stoichiometry : Maintain a 1:1.2 molar ratio of amine to sulfonyl chloride to ensure complete conversion.
- Temperature Control : Reactions at 0–5°C reduce thermal degradation; room temperature is sufficient for less reactive amines .
- Workup : Quench excess sulfonyl chloride with ice-water and extract products with ethyl acetate .
Q. How to resolve discrepancies between experimental NMR data and theoretical predictions for derivatives?
- Methodological Answer :
- Deuterated Solvents : Ensure proper solvent selection (e.g., CDCl₃) to avoid peak shifts from residual protons.
- Impurity Analysis : Use HPLC or GC-MS to detect byproducts (e.g., hydrolysis products).
- Cross-Validation : Compare with X-ray crystallography (via SHELX refinement) or computational NMR simulations (e.g., DFT) .
Q. How can X-ray crystallography with SHELX software determine crystal structures of derivatives?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) for accurate phase determination.
- SHELXL Refinement : Apply twin refinement for twinned crystals and anisotropic displacement parameters for non-H atoms. Validate with R-factor convergence (<5%) .
- Structure Validation : Check via CIF files using PLATON or Mercury to confirm bond lengths/angles .
Q. How to design multi-step syntheses using this compound as an intermediate?
- Methodological Answer :
- Protecting Groups : Use tert-butyl groups (as in N-tert-Butyl derivatives) to stabilize reactive intermediates .
- Sequential Functionalization : Perform sulfonylation first, followed by nucleophilic substitution or coupling reactions.
- Critical Control Points : Monitor each step via TLC and isolate intermediates via column chromatography (silica gel, hexane:EtOAc gradient) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
